Diethyl 2-(4-propylphenyl)malonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl 2-(4-propylphenyl)malonate is an organic compound that belongs to the class of malonic esters It is characterized by the presence of a malonate group (a diethyl ester of malonic acid) attached to a 4-propylphenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Diethyl 2-(4-propylphenyl)malonate can be synthesized through the alkylation of diethyl malonate with 4-propylbenzyl bromide. The reaction typically involves the following steps:
Deprotonation: Diethyl malonate is deprotonated using a strong base such as sodium ethoxide (NaOEt) to form the enolate ion.
Alkylation: The enolate ion reacts with 4-propylbenzyl bromide in an S_N2 reaction to form this compound.
Industrial Production Methods
Industrial production of diethyl malonate, a precursor to this compound, involves the reaction of the sodium salt of chloroacetic acid with sodium cyanide to produce the nitrile intermediate. This intermediate is then treated with ethanol in the presence of an acid catalyst to yield diethyl malonate .
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl 2-(4-propylphenyl)malonate undergoes various chemical reactions, including:
Alkylation: The compound can be further alkylated at the α-position using alkyl halides and a strong base.
Hydrolysis: Acidic or basic hydrolysis of the ester groups leads to the formation of malonic acid derivatives.
Decarboxylation: Heating the compound in the presence of acid results in decarboxylation, yielding substituted acetic acids.
Common Reagents and Conditions
Bases: Sodium ethoxide (NaOEt), potassium tert-butoxide (KOtBu)
Acids: Hydrochloric acid (HCl), sulfuric acid (H_2SO_4)
Solvents: Ethanol, dimethylformamide (DMF)
Major Products
Alkylated Malonates: Formed through alkylation reactions.
Substituted Acetic Acids: Formed through decarboxylation reactions.
Wissenschaftliche Forschungsanwendungen
Diethyl 2-(4-propylphenyl)malonate has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of various organic compounds.
Pharmaceuticals: Potential intermediate in the synthesis of pharmaceutical agents.
Materials Science: Used in the preparation of polymers and other advanced materials.
Wirkmechanismus
The mechanism of action of diethyl 2-(4-propylphenyl)malonate involves its reactivity as a malonic ester. The compound can be deprotonated to form an enolate ion, which acts as a nucleophile in various reactions. The enolate ion can undergo nucleophilic substitution, addition, and other reactions, leading to the formation of various products .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diethyl Malonate: The parent compound, used in similar synthetic applications.
Dimethyl Malonate: Another malonic ester with similar reactivity but different physical properties.
Ethyl Acetoacetate: A related compound used in acetoacetic ester synthesis.
Uniqueness
Diethyl 2-(4-propylphenyl)malonate is unique due to the presence of the 4-propylphenyl group, which imparts specific steric and electronic properties to the molecule. This makes it a valuable intermediate in the synthesis of more complex organic molecules .
Eigenschaften
Molekularformel |
C16H22O4 |
---|---|
Molekulargewicht |
278.34 g/mol |
IUPAC-Name |
diethyl 2-(4-propylphenyl)propanedioate |
InChI |
InChI=1S/C16H22O4/c1-4-7-12-8-10-13(11-9-12)14(15(17)19-5-2)16(18)20-6-3/h8-11,14H,4-7H2,1-3H3 |
InChI-Schlüssel |
WCHPUXTXOXDNEX-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1=CC=C(C=C1)C(C(=O)OCC)C(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.